N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a complex organic compound that features an imidazole ring, a pyrimidine ring, and a pyrrolidine ring
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by this compound.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, the effects could be diverse depending on the specific activity of this compound .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the pyrimidine and pyrrolidine rings. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine
- 3-(1H-imidazol-1-yl)propylamine
- N-(3-(1H-imidazol-1-yl)propyl)-3,7-diazabicyclo[3.3.1]nonane
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c1-12-13(22(23)24)14(21-8-2-3-9-21)19-15(18-12)17-5-4-7-20-10-6-16-11-20/h6,10-11H,2-5,7-9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSLCUBFJNAAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCCN2C=CN=C2)N3CCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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